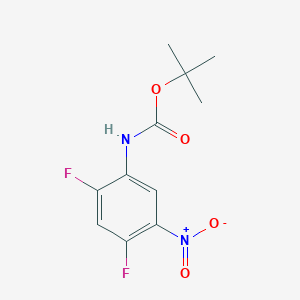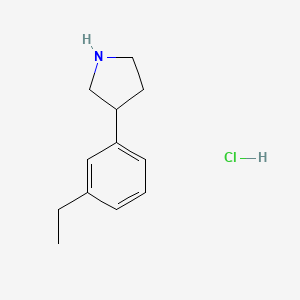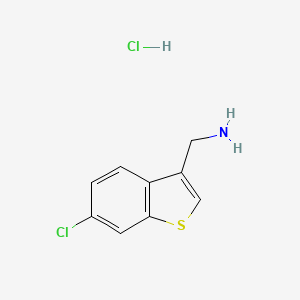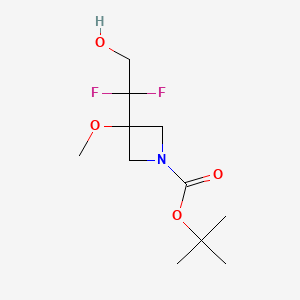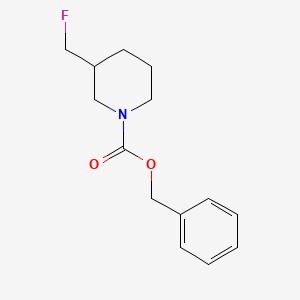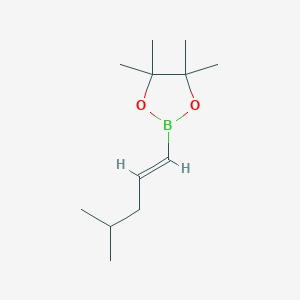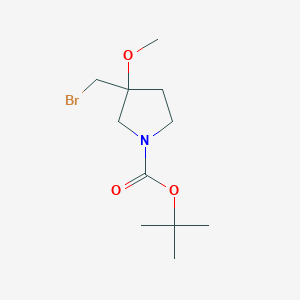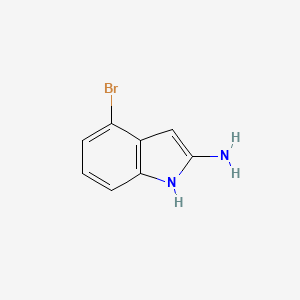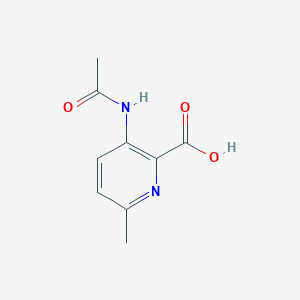
6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid is a chemical compound that features a pyridine ring substituted with a difluoromethoxy group at the 6-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position
Preparation Methods
The synthesis of 6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be constructed through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a difluoromethylation reaction, often using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid can be compared with other similar compounds, such as:
6-(Trifluoromethoxy)-5-methylpyridine-3-carboxylic acid: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
5-Methylpyridine-3-carboxylic acid:
6-(Difluoromethoxy)pyridine-3-carboxylic acid: This compound lacks the methyl group, which may influence its chemical behavior and interactions with molecular targets.
Properties
Molecular Formula |
C8H7F2NO3 |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
6-(difluoromethoxy)-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-4-2-5(7(12)13)3-11-6(4)14-8(9)10/h2-3,8H,1H3,(H,12,13) |
InChI Key |
JQFMFAMHMRRMAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B13499383.png)
